molecular formula C20H27N5O3 B2500906 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-00-6

6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2500906
M. Wt: 385.468
InChI Key: RHDAPBMJUFIRLM-UHFFFAOYSA-N
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Description

The compound “6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione” is a complex organic molecule. It contains a cyclopentyl group, a dimethyl group, and an imidazole group among others . The molecule has a molecular formula of C21H29N5O3 and a molecular weight of 399.495.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a large number of atoms. The cyclopentyl group indicates a five-membered carbon ring, while the imidazole group is a five-membered ring containing two nitrogen atoms .

Scientific Research Applications

Hydantoin Derivatives and Their Synthesis Hydantoin derivatives, including structures like 6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione, play a pivotal role in medicinal chemistry due to their biological and pharmacological activities. These compounds are significant in therapeutic and agrochemical applications. The Bucherer-Bergs reaction, applicable for the synthesis of hydantoins from carbonyl compounds, offers an efficient pathway for creating these molecules. This method allows for the preparation of important natural products and potential therapeutics, showcasing the versatility and utility of hydantoin derivatives in drug discovery and development (Shaikh et al., 2023).

Oxadiazoles and Their Applications Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are another class of compounds with a broad spectrum of applications across various fields such as pharmacology, material science, and organic electronics. The synthetic strategies for 1,3,4-oxadiazole derivatives demonstrate the flexibility of these molecules in creating fluorescent frameworks for potential chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal candidates for metal-ion sensors, highlighting their importance in developing advanced materials and sensing technologies (Sharma, Om, & Sharma, 2022).

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, have shown promising antitumor activity. Some of these compounds have advanced beyond preclinical testing, suggesting their potential in cancer therapy. The structural diversity of imidazole derivatives underpins their ability to interact with various biological targets, offering a rich area for the development of new antitumor drugs and exploring compounds with different biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

properties

IUPAC Name

6-cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-12-10-23-15-16(21-18(23)25(12)13-8-6-7-9-13)22(5)19(28)24(17(15)27)11-14(26)20(2,3)4/h10,13H,6-9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDAPBMJUFIRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

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